Product packaging for (3S,4R)-1-benzyl-4-methylpiperidin-3-ol(Cat. No.:)

(3S,4R)-1-benzyl-4-methylpiperidin-3-ol

Cat. No.: B8188839
M. Wt: 205.30 g/mol
InChI Key: QRGQXVUZVXXWAG-DGCLKSJQSA-N
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Description

(3S,4R)-1-benzyl-4-methylpiperidin-3-ol is a chiral piperidine derivative of significant value in medicinal chemistry and pharmaceutical research. Its defined stereochemistry at the 3 and 4 positions of the piperidine ring makes it a critical intermediate in the enantioselective synthesis of complex target molecules. Substituted piperidines are among the most common structural motifs found in small-molecule drugs, and the stereochemical purity of such intermediates is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles . This compound serves as a versatile chiral building block. Piperidine scaffolds with methyl and benzyl substituents are extensively investigated for their opioid receptor properties, providing structure-activity relationship (SAR) insights for novel ligand design . Furthermore, closely related 3,4-disubstituted piperidines are recognized as promising candidates for the development of Janus kinase (JAK) inhibitors, a class of therapeutic agents for treating autoimmune diseases . The benzyl group on the nitrogen atom often acts as a protecting group that can be readily removed under controlled conditions, such as hydrogenation, to allow for further functionalization of the piperidine core . This makes this compound a highly flexible starting point for the synthesis of a diverse range of biologically active molecules. This product is intended for research applications in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B8188839 (3S,4R)-1-benzyl-4-methylpiperidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-1-benzyl-4-methylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGQXVUZVXXWAG-DGCLKSJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3s,4r 1 Benzyl 4 Methylpiperidin 3 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Piperidine (B6355638) Core

Retrosynthetic analysis of (3S,4R)-1-benzyl-4-methylpiperidin-3-ol reveals several strategic disconnections for constructing the piperidine core. The most straightforward disconnection is at the N-benzyl bond, simplifying the target to the secondary amine, (3S,4R)-4-methylpiperidin-3-ol. This common final step implies that synthetic efforts can focus on the stereoselective construction of the core heterocycle, which can be benzylated subsequently.

Further analysis of the (3S,4R)-4-methylpiperidin-3-ol core suggests three primary bond-forming strategies:

C-C Bond Formation: A key disconnection can be made between C3 and C4. This approach might involve a conjugate addition of a methyl organometallic reagent to a suitable α,β-unsaturated precursor, where the stereochemistry is directed by a chiral auxiliary or catalyst.

C-N Bond Formation (Intramolecular Cyclization): Disconnecting one of the C-N bonds leads to an acyclic amino alcohol precursor. Cyclization, often via reductive amination of a keto-amine or an SN2 reaction, can form the piperidine ring. The stereocenters must be set in the acyclic precursor or controlled during the cyclization event.

Ring Modification/Hydrogenation: A powerful strategy involves the modification of a pre-existing ring system. This can be envisioned by disconnecting C-C and C-H bonds, leading back to a substituted pyridine (B92270). The stereochemistry would then be established via diastereoselective or enantioselective hydrogenation of the aromatic precursor or a tetrahydropyridine (B1245486) intermediate.

These disconnections form the basis for the diverse synthetic approaches detailed in the subsequent sections.

Stereoselective and Asymmetric Synthetic Approaches to the (3S,4R) Configuration

Achieving the specific (3S,4R) configuration, a trans arrangement of the hydroxyl and methyl groups, requires sophisticated stereocontrol. The following methodologies represent key strategies to access this target with high fidelity.

Chiral auxiliaries offer a robust method for introducing stereochemistry by covalently bonding to a substrate, directing a stereoselective reaction, and then being cleaved. A viable pathway towards this compound can be adapted from the synthesis of other trans-3,4-disubstituted piperidines. capes.gov.brlookchem.com

One such approach begins with the reaction of a 3-substituted glutaric anhydride (B1165640) with a chiral amine, such as (S)-methylbenzylamine, to form a chiral amide-acid. lookchem.com Subsequent cyclization yields a chiral 2-piperidinone. The auxiliary on the nitrogen atom directs the diastereoselective alkylation at the C3 position. Following alkylation, reduction of the lactam carbonyl with a reducing agent like lithium aluminum hydride (LiAlH₃) would yield the corresponding piperidine. capes.gov.brlookchem.com Cleavage of the chiral auxiliary and subsequent N-benzylation would complete the synthesis. The success of this pathway hinges on the ability of the auxiliary to effectively shield one face of the molecule, ensuring the incoming electrophile adds from the opposite face to establish the desired trans relationship.

Enantioselective catalysis provides a more atom-economical approach to establishing stereocenters. Both metal- and organocatalysis offer potential routes to the target compound.

Metal-Catalysis: Transition metal catalysts, particularly those based on rhodium, copper, and palladium, are powerful tools for asymmetric synthesis. A plausible strategy involves the asymmetric hydrogenation of a tetrahydropyridine precursor. For instance, a suitably substituted 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine (B1337092) could be subjected to asymmetric hydrogenation to install the hydroxyl group at C3. The choice of a chiral phosphine (B1218219) ligand would be critical in directing the facial selectivity of the hydrogenation. Alternatively, a copper-catalyzed asymmetric cyclizative aminoboration of a carefully designed hydroxylamine (B1172632) ester could be employed to construct the piperidine ring with excellent enantioselectivity, establishing the C3-OH and C4-Me stereocenters simultaneously. nih.gov

Organocatalysis: Organocatalytic methods, which avoid the use of metals, have emerged as a powerful synthetic tool. A key reaction applicable here is the Michael addition. An organocatalyst, such as a chiral amine or a bifunctional thiourea (B124793) derivative, could catalyze the conjugate addition of a methyl nucleophile to an α,β-unsaturated ester or ketone precursor. This would set the stereocenter at C4. Subsequent functional group manipulation and cyclization would lead to the piperidine core. Another relevant organocatalytic transformation is the Corey-Bakshi-Shibata (CBS) reduction of a ketone, which could be used to stereoselectively reduce a 1-benzyl-4-methylpiperidin-3-one (B104484) precursor to establish the (3S)-hydroxyl stereocenter with high enantiomeric excess. nih.gov

Catalytic Method Catalyst/Reagent Example Key Transformation Stereocontrol
Metal-CatalysisRh(I) with chiral phosphine ligandAsymmetric HydrogenationEnantioselective reduction of C=C bond
Metal-CatalysisCu(I) / (S,S)-Ph-BPEAsymmetric AminoborationEnantioselective cyclization
OrganocatalysisCBS Reagent (Proline-derived)Asymmetric Ketone ReductionEnantioselective reduction of C=O bond
OrganocatalysisChiral Thiourea CatalystAsymmetric Michael AdditionEnantioselective formation of C4 stereocenter

In this approach, the relative stereochemistry is controlled during the ring-forming step. A common strategy involves the hydrogenation of a disubstituted pyridine. While direct hydrogenation often yields the thermodynamically more stable cis-isomer, reaction conditions can be tuned, or a subsequent base-mediated epimerization can be performed to invert one stereocenter to the desired trans-product. rsc.org

Alternatively, an acyclic precursor with one or more existing stereocenters can be cyclized. For example, a diastereoselective reductive amination of a δ-keto-amine can be employed. The stereochemistry of the resulting piperidine is dictated by the facial selectivity of the iminium ion reduction, which is influenced by the steric environment created by existing substituents on the carbon chain. This method allows for the rapid construction of complex polysubstituted ring systems.

Chemoenzymatic methods leverage the exquisite selectivity of enzymes to resolve racemic mixtures or create chiral building blocks. This strategy is particularly powerful for producing enantiomerically pure intermediates. A highly relevant example is the enzymatic resolution of trans-3,4-disubstituted piperidines, which are key intermediates for pharmaceuticals like (-)-paroxetine that share the (3S,4R) configuration. researchgate.net

In this approach, a racemic mixture of a suitable precursor, such as (±)-trans-N-protected-4-methyl-3-hydroxymethylpiperidine, is subjected to enantioselective acylation catalyzed by a lipase. Lipase B from Candida antarctica (CAL-B) has been shown to be highly effective, selectively acylating one enantiomer and leaving the other, desired (3S,4R)-alcohol, unreacted. researchgate.netresearchgate.net The acylated ester and the unreacted alcohol can then be easily separated. This method can provide the target alcohol with very high enantiomeric excess (>99% ee). researchgate.net

Enzyme Reaction Type Substrate Example Outcome
Lipase B from Candida antarctica (CAL-B)Kinetic Resolution (Acylation)(±)-trans-N-Boc-4-aryl-3-hydroxymethylpiperidineSeparation of enantiomers, yielding (3S,4R)-alcohol with >99% ee
Esterase (from C. antarctica A prep)Kinetic Resolution (Hydrolysis)(±)-trans-4-aryl-3-ethoxycarbonyl-piperidineEnantioselective hydrolysis of one ester enantiomer

Convergent and Linear Synthetic Route Development

The assembly of this compound can be approached through either a linear or a convergent synthetic plan.

Linear Synthesis: A linear synthesis involves the sequential, step-by-step construction of the target molecule from a starting material. A potential linear route could begin from a commercially available chiral starting material (a "chiral pool" approach), such as L-malic acid. researchgate.netkoreascience.kr Through a series of functional group interconversions, chain extensions, and eventual cyclization, the piperidine core could be constructed with the stereocenters derived directly from the initial chiral source. While often lengthy, this approach provides excellent control over absolute stereochemistry. Another linear strategy involves starting with a simple piperidinone and sequentially introducing the required substituents and stereochemistry. researchgate.net

Key Intermediates and Precursors in the Synthesis of this compound

The synthesis of this compound relies on the strategic formation of key precursors and intermediates that enable the precise installation of the required stereocenters. A common and effective strategy begins with substituted pyridines, which serve as readily available precursors.

One prominent synthetic route starts with 3-amino-4-methylpyridine. google.comgoogleapis.com This precursor undergoes a sequence of transformations to build the piperidine ring with the desired substituents. The initial step typically involves the protection of the amino group, for instance, through N-acylation. google.com This is followed by the quaternization of the pyridine nitrogen with a benzyl (B1604629) halide, such as benzyl bromide, to introduce the N-benzyl group. google.comgoogleapis.com

A crucial intermediate in this pathway is the resulting N-benzyl-3-acylamino-4-methylpyridinium salt. This salt is then subjected to a partial reduction, often using a reducing agent like sodium borohydride, to yield a tetrahydropyridine derivative. google.comgoogleapis.com Subsequent hydrolysis of the acylamino group under acidic conditions unmasks a ketone functionality, leading to the formation of a pivotal intermediate: 1-benzyl-4-methylpiperidin-3-one . google.comgoogleapis.com This ketone is the direct precursor to the target alcohol, with its carbonyl group positioned for a final stereoselective reduction to create the C3 hydroxyl group.

Another strategic approach, adapted from the synthesis of structurally similar 3,4-disubstituted piperidines, involves the use of 1-benzyl-3,4-epoxypiperidine as a key intermediate. researchgate.net While not a direct precursor for the 4-methyl derivative, this strategy highlights the utility of epoxide ring-opening reactions to establish the trans relationship between substituents at the C3 and C4 positions, which is analogous to the desired (3S,4R) stereochemistry. This suggests that a related intermediate, such as a 1-benzyl-4-methyl-3,4-epoxypiperidine, could also serve as a key building block.

The table below summarizes the primary precursors and key intermediates discussed in the synthesis of this compound and its close analogs.

Precursor/IntermediateRole in SynthesisStarting Material
3-Amino-4-methylpyridineInitial building block containing the core C4-methyl pyridine structure.Commercially Available
N-Benzyl-3-acylamino-4-methylpyridinium saltActivated intermediate for ring reduction.3-Amino-4-methylpyridine
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridinePartially reduced ring system, precursor to the ketone.N-Benzyl-3-acylamino-4-methylpyridinium salt
1-Benzyl-4-methylpiperidin-3-oneKey ketone intermediate for final stereoselective reduction.1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine derivative

Optimization of Reaction Conditions for Enhanced Stereocontrol and Yield

Achieving the specific (3S,4R) stereochemistry in high yield necessitates careful optimization of reaction conditions, particularly in the steps that establish the chiral centers at the C3 and C4 positions. The two primary strategies for achieving this are asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis: Asymmetric hydrogenation is a powerful tool for setting the stereochemistry during the reduction of the pyridine or tetrahydropyridine ring. For instance, syntheses of related chiral piperidines have successfully employed chiral catalysts based on ruthenium and iridium under hydrogenation conditions. googleapis.com These methods can achieve high diastereoselectivity for the cis isomer and excellent enantiomeric excess (ee). googleapis.com The optimization of this step involves screening various chiral ligands, solvents, hydrogen pressures, and temperatures to maximize both yield and stereoselectivity.

The most critical stereocenter, the C3 hydroxyl group, is typically installed via the stereoselective reduction of the key intermediate, 1-benzyl-4-methylpiperidin-3-one. The existing methyl group at the C4 position directs the approach of the reducing agent. The choice of reducing agent is paramount for controlling the stereochemical outcome. Bulky hydride reagents can favor attack from the less hindered face, leading to a specific diastereomer. For enantiocontrol, asymmetric reduction using catalysts like those developed for Noyori-type hydrogenations would be an advanced approach.

Classical Resolution: A widely documented method for obtaining the enantiopure (3S,4R) product involves the resolution of a racemic or diastereomeric mixture of the corresponding amine precursor, (1-benzyl-4-methylpiperidin-3-yl)methylamine. google.comgoogleapis.com This is achieved by using a chiral resolving agent, such as Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid. google.comgoogleapis.com The process involves forming diastereomeric salts, which exhibit different solubilities and can be separated by fractional crystallization. Optimization of this resolution requires careful selection of the solvent system (e.g., methanol/water mixtures), temperature, and crystallization time to maximize the yield and purity of the desired diastereomeric salt. googleapis.comgoogle.com After separation, the pure enantiomer is liberated from the salt by treatment with a base.

The following table outlines key optimization parameters for achieving stereocontrol.

StepMethodKey Parameters to OptimizeDesired Outcome
Ring ReductionAsymmetric HydrogenationChiral catalyst (e.g., Ru/Ir-based), solvent, H₂ pressure, temperature.High diastereomeric ratio (cis) and high enantiomeric excess.
Ketone ReductionDiastereoselective ReductionReducing agent (e.g., bulky hydrides), temperature, solvent.High diastereoselectivity for the (3S,4R) alcohol.
SeparationClassical ResolutionResolving agent (e.g., L-DTTA), solvent system, crystallization temperature.High yield and optical purity of the desired enantiomer.

Comparative Analysis of Synthetic Efficiency and Atom Economy Across Different Methodologies

When evaluating different synthetic routes to this compound, it is crucial to consider metrics beyond just the chemical yield. Synthetic efficiency, step count, and atom economy are critical factors, particularly from a green chemistry and process development perspective. nih.govprimescholars.com

Route A: Asymmetric Catalysis A synthetic strategy employing asymmetric hydrogenation to establish the stereocenters is generally more efficient and atom-economical. googleapis.com This approach, which directly generates the desired enantiomer, avoids the need for chiral resolving agents and the associated separation and recovery steps.

Step Economy: Typically involves fewer steps than a resolution-based route, as the separation of diastereomeric salts is obviated.

Atom Economy: Catalytic reactions are inherently more atom-economical than methods using stoichiometric reagents. nih.gov Catalytic hydrogenation, for example, uses molecular hydrogen as the reductant, with the catalyst used in small quantities, leading to minimal waste. This contrasts favorably with the use of stoichiometric metal hydrides or resolving agents. nih.gov

Route B: Synthesis with Classical Resolution This is a more traditional but robust and often high-yielding approach. It involves the synthesis of a racemic or diastereomeric mixture followed by separation using a chiral resolving agent. google.comgoogleapis.com

Step Economy: This route is less step-economical due to the additional steps required for salt formation, crystallization, filtration, and liberation of the free base.

The table below provides a comparative analysis of these two generalized synthetic approaches.

MetricRoute A: Asymmetric CatalysisRoute B: Classical ResolutionAnalysis
Step Count LowerHigherAsymmetric catalysis is more step-economical, leading to faster synthesis and potentially lower processing costs.
Overall Yield Potentially high, but dependent on catalyst performance.The theoretical maximum yield is 50% unless the undesired enantiomer is recycled.Route A offers a higher theoretical yield.
Atom Economy HighLowThe catalytic route is significantly "greener" and produces less waste. nih.gov
Reagent Cost & Handling May require expensive and sensitive chiral metal catalysts.Requires large quantities of a chiral resolving agent, but the process may be more robust.The choice may depend on the scale of production and the cost-benefit analysis of catalyst vs. resolving agent.

Navigating the Stereochemical Maze: The Synthesis of this compound

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern pharmaceutical science. For the chiral compound this compound, a key intermediate in the synthesis of various biologically active molecules, achieving the desired stereochemistry is paramount. This article delves into the critical aspects of stereochemical control and validation in the synthesis of this specific piperidine derivative, exploring the strategies employed to obtain high stereochemical purity and the methods used to confirm the absolute configuration of the final product.

Derivatization and Chemical Transformations of 3s,4r 1 Benzyl 4 Methylpiperidin 3 Ol

Functional Group Interconversions at the Hydroxyl Moiety

The secondary hydroxyl group at the C-3 position of the piperidine (B6355638) ring is a primary site for a variety of chemical modifications, including esterification, etherification, oxidation, and reduction. These transformations are fundamental for introducing diverse functionalities and modulating the physicochemical properties of the parent molecule.

Esterification and Etherification Reactions

Esterification of the hydroxyl group in (3S,4R)-1-benzyl-4-methylpiperidin-3-ol can be achieved through standard acylation procedures. These reactions typically involve the use of acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct. Alternatively, carboxylic acids can be coupled with the alcohol using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Etherification, the conversion of the hydroxyl group to an ether, can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide.

Reaction TypeReagentsProduct
EsterificationAcyl chloride/anhydride (B1165640), base(3S,4R)-1-benzyl-4-methylpiperidin-3-yl ester
EtherificationNaH, Alkyl halide(3S,4R)-1-benzyl-3-(alkoxy)-4-methylpiperidine

Oxidation and Reduction Pathways of the Hydroxyl Group

Oxidation of the secondary alcohol in this compound yields the corresponding ketone, (3S,4R)-1-benzyl-4-methylpiperidin-3-one. A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent, as well as milder, more selective methods such as Swern oxidation or Dess-Martin periodinane. The choice of oxidant is crucial to avoid over-oxidation or side reactions involving the tertiary amine. For instance, the oxidation of similar piperidine derivatives has been successfully carried out using reagents like bromine in acetic acid to yield the corresponding piperidin-2-one. researchgate.net

The reduction of the hydroxyl group is less common as it is already in a reduced state. However, the stability of the hydroxyl group under various reducing conditions used for modifying other parts of the molecule is an important consideration. For instance, during catalytic hydrogenation to remove the N-benzyl group, the hydroxyl function typically remains intact.

TransformationReagentsProduct
OxidationPCC, Swern Oxidation, Dess-Martin Periodinane(3S,4R)-1-benzyl-4-methylpiperidin-3-one
ReductionNot applicable (already in reduced state)This compound

Modifications and Functionalization of the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring, protected by a benzyl (B1604629) group, offers another avenue for structural diversification. While N-alkylation and N-acylation are more relevant after the removal of the benzyl group, the debenzylation itself is a key strategic step in many synthetic routes.

N-Alkylation and N-Acylation Reactions

Following the removal of the benzyl group to yield (3S,4R)-4-methylpiperidin-3-ol, the resulting secondary amine can be readily N-alkylated or N-acylated. N-alkylation can be performed using alkyl halides in the presence of a base to scavenge the resulting acid. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for N-alkylation.

N-acylation is typically achieved by treating the secondary amine with acyl chlorides or anhydrides. These reactions are generally high-yielding and provide stable amide products. The introduction of different alkyl or acyl groups at the nitrogen atom can significantly influence the biological activity of the resulting compounds.

Reaction TypeReagentsProduct
N-AlkylationAlkyl halide, base or Aldehyde/ketone, NaBH(OAc)₃(3S,4R)-1-alkyl-4-methylpiperidin-3-ol
N-AcylationAcyl chloride/anhydride(3S,4R)-1-acyl-4-methylpiperidin-3-ol

Selective Debenzylation Strategies and Formation of Secondary Amines

The removal of the N-benzyl group is a crucial transformation, unmasking the secondary amine for further functionalization. Catalytic transfer hydrogenation is a widely employed and efficient method for this purpose. mdma.chmdma.chmdma.ch This technique utilizes a palladium catalyst, typically palladium on carbon (Pd/C), and a hydrogen donor such as ammonium (B1175870) formate (B1220265) or formic acid. mdma.chmdma.chmdma.chorganic-chemistry.org This method is advantageous as it is performed under milder conditions compared to traditional high-pressure hydrogenation and is often compatible with other functional groups. mdma.chmdma.chmdma.ch

Debenzylation MethodReagentsProduct
Catalytic Transfer Hydrogenation10% Pd/C, Ammonium formate, Methanol(3S,4R)-4-methylpiperidin-3-ol
HydrogenolysisH₂, Pd/C(3S,4R)-4-methylpiperidin-3-ol

Regioselective and Stereoselective Functionalization of the Piperidine Ring System

Direct functionalization of the C-H bonds of the piperidine ring offers an efficient way to introduce substituents with high regio- and stereocontrol. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have emerged as a powerful tool for this purpose. d-nb.infonih.gov The site-selectivity of these reactions can be controlled by the choice of the rhodium catalyst and the nature of the N-protecting group. d-nb.infonih.gov

For instance, the C-H functionalization of N-Boc-piperidine using Rh₂(R-TCPTAD)₄ typically directs substitution to the C-2 position. nih.gov In contrast, employing a different N-protecting group and catalyst combination can favor functionalization at the C-4 position. d-nb.infonih.gov While direct C-H activation at the C-3 position is challenging due to the inductive effect of the nitrogen atom, indirect methods have been developed to achieve substitution at this position. d-nb.infonih.gov These advanced synthetic methods allow for the precise modification of the piperidine scaffold, enabling the synthesis of a wide range of structurally diverse analogs of this compound.

Functionalization PositionMethodCatalyst/Reagents
C-2 PositionRhodium-catalyzed C-H insertionN-Boc protecting group, Rh₂(R-TCPTAD)₄
C-4 PositionRhodium-catalyzed C-H insertionN-α-oxoarylacetyl protecting group, Rh₂(S-2-Cl-5-BrTPCP)₄
C-3 PositionIndirect methods (e.g., ring-opening of cyclopropanated tetrahydropyridine)Various

Synthesis of Advanced Chiral Intermediates and Analogues Incorporating the this compound Framework

The chiral scaffold of this compound serves as a pivotal starting material for the synthesis of a variety of advanced chiral intermediates and analogues, which are of significant interest in medicinal chemistry. The strategic positioning of the hydroxyl, methyl, and benzyl groups on the piperidine ring allows for stereocontrolled transformations to produce complex molecules with high enantiomeric purity. The primary application of this chiral building block has been extensively explored in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib.

The derivatization of this compound predominantly focuses on the transformation of the hydroxyl group into various functionalities, most notably an amino group, to facilitate the coupling with other molecular fragments. This conversion is a critical step in the synthesis of a range of biologically active compounds.

A key transformation of this compound is its conversion to the corresponding amine, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. This intermediate is crucial for the synthesis of Tofacitinib and its analogues. The synthesis of this key intermediate can be achieved through a multi-step process that often involves the initial activation of the hydroxyl group, followed by nucleophilic substitution with an appropriate amine source.

One common strategy involves the conversion of the alcohol to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), followed by displacement with methylamine. Alternatively, a Mitsunobu reaction can be employed to directly convert the hydroxyl group to a protected amine. Reductive amination of an intermediate ketone, obtained by oxidation of the starting alcohol, represents another viable pathway.

Once (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is synthesized, it can be coupled with various heterocyclic systems to generate a diverse range of advanced intermediates and analogues. A prominent example is its reaction with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which leads to the formation of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a direct precursor to Tofacitinib.

The following table summarizes the key synthetic transformations and the resulting advanced chiral intermediates derived from this compound:

Starting MaterialReagents and ConditionsIntermediate ProductSubsequent TransformationFinal Analogue Framework
This compound1. TsCl, Pyridine2. MeNH₂(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine4-chloro-7H-pyrrolo[2,3-d]pyrimidine, K₂CO₃N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This compound1. Dess-Martin periodinane2. MeNH₂, NaBH(OAc)₃(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, Na₂CO₃N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This compound1. Phthalimide, PPh₃, DIAD2. Hydrazine(3R,4R)-1-benzyl-4-methylpiperidin-3-amineAcylation with various substituted benzoic acidsN-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)benzamide analogues

Further modifications can be introduced to the pyrrolo[2,3-d]pyrimidine ring or the benzyl group of these advanced intermediates to create a library of analogues for structure-activity relationship (SAR) studies. For instance, the benzyl group can be removed via catalytic hydrogenation to provide a secondary amine on the piperidine ring, which can then be further functionalized.

The following table details some of the advanced chiral intermediates and analogues that have been synthesized from the this compound framework:

Compound NameMolecular FormulaKey Synthetic Step from this compound
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amineC₁₄H₂₂N₂Conversion of the hydroxyl group to a methylamino group.
N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineC₂₀H₂₅N₅Coupling of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineC₂₇H₃₁N₅O₂SCoupling of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.
N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methylnitrous amideC₁₄H₂₁N₃ONitrosation of the corresponding secondary amine precursor.

The versatility of the this compound framework allows for the generation of a wide array of complex chiral molecules. While its application has been predominantly in the synthesis of JAK inhibitors, the potential exists for its use in the creation of other classes of biologically active compounds. The strategic derivatization of this chiral scaffold continues to be an active area of research in the development of new therapeutic agents.

Computational and Theoretical Studies on 3s,4r 1 Benzyl 4 Methylpiperidin 3 Ol

Conformational Analysis and Energy Landscape of the Piperidine (B6355638) Ring in (3S,4R)-1-benzyl-4-methylpiperidin-3-ol

The conformational landscape of the piperidine ring in this compound is a critical determinant of its physical and biological properties. Theoretical studies on substituted piperidines consistently indicate a strong preference for a chair conformation, which minimizes torsional and steric strain.

For this compound, the chair conformation is the most energetically favorable state. In this conformation, the substituents can adopt either axial or equatorial positions. The large benzyl (B1604629) group on the nitrogen atom is expected to predominantly occupy the equatorial position to minimize steric hindrance. The relative stereochemistry of the methyl and hydroxyl groups at the C3 and C4 positions dictates their preferred orientations. In the (3S,4R) configuration, the most stable chair conformer would place the C4-methyl group in an equatorial position and the C3-hydroxyl group in an axial position. This arrangement balances the steric demands of the substituents.

The energy landscape of the piperidine ring also includes higher-energy boat and twist-boat conformations, which represent transition states or local minima. The energy barrier for ring inversion from one chair conformation to another is a key parameter. For piperidine itself, this barrier is approximately 10-11 kcal/mol. The presence of bulky substituents, such as the benzyl group, can influence this barrier.

Table 1: Predicted Relative Energies of Piperidine Ring Conformations

Conformation Predicted Relative Energy (kcal/mol) Key Substituent Orientations
Chair (axial-OH, equatorial-Me) 0 (most stable) N-benzyl (equatorial), C4-methyl (equatorial), C3-hydroxyl (axial)
Chair (equatorial-OH, axial-Me) > 2 N-benzyl (equatorial), C4-methyl (axial), C3-hydroxyl (equatorial)
Twist-Boat ~5-7 -

Note: These values are estimations based on general principles of conformational analysis for substituted piperidines and may vary with the computational method employed.

Quantum Chemical Calculations of Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of this compound. These calculations can determine frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atom and the benzyl group's π-system. The LUMO is expected to be distributed over the antibonding orbitals of the molecule. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. chemjournal.kz

An electrostatic potential map would reveal the distribution of charge within the molecule. The electronegative oxygen and nitrogen atoms will exhibit regions of negative potential, indicating their role as potential sites for electrophilic attack or hydrogen bond acceptors. Conversely, the hydrogen atoms of the hydroxyl group and those on the carbon atoms adjacent to the nitrogen will show positive potential, marking them as sites for nucleophilic attack or hydrogen bond donation.

Table 2: Predicted Electronic Properties

Property Predicted Value/Description Significance
HOMO Energy - Relates to electron-donating ability
LUMO Energy - Relates to electron-accepting ability
HOMO-LUMO Gap - Indicator of chemical stability and reactivity

Note: Specific numerical values for these properties would require dedicated quantum chemical calculations.

Molecular Docking and Simulation Studies with Generic Binding Sites (focused on interaction modes and theoretical binding)

Molecular docking simulations are computational techniques used to predict the preferred orientation of a molecule when bound to a target, such as a protein's active site. While specific target information is excluded, we can discuss the likely interaction modes of this compound with a generic binding site based on its structural features.

The key functional groups for interaction are the benzyl group, the piperidine nitrogen, and the hydroxyl group. The benzyl group can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a binding pocket. The tertiary amine of the piperidine ring is typically protonated at physiological pH, allowing it to form a strong ionic interaction or a salt bridge with an acidic residue (e.g., aspartate, glutamate). The hydroxyl group is a versatile hydrogen bond donor and acceptor, enabling it to form hydrogen bonds with polar amino acid side chains or the protein backbone. The methyl group can contribute to hydrophobic interactions.

Molecular dynamics simulations could further elucidate the stability of these interactions over time, providing insights into the dynamic behavior of the ligand-receptor complex. These simulations can reveal the flexibility of the ligand within the binding site and the role of water molecules in mediating interactions.

Prediction of Spectroscopic Parameters and Their Correlation with Structure

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for structure elucidation and confirmation.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. uncw.edu The predicted chemical shifts are sensitive to the molecule's three-dimensional structure, including the conformation of the piperidine ring and the orientation of its substituents. For example, the chemical shifts of the protons on the piperidine ring would differ depending on whether they are in an axial or equatorial position. The benzyl group would produce characteristic signals in the aromatic region of the ¹H NMR spectrum.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the stretching and bending of chemical bonds. Theoretical calculations can predict these frequencies. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group (typically a broad band around 3300-3600 cm⁻¹), C-H stretches of the alkyl and aromatic groups, and C-N and C-O stretching vibrations. The position and shape of the O-H stretching band can provide information about hydrogen bonding.

Table 3: Predicted Key Spectroscopic Features

Spectroscopy Feature Predicted Region/Value Structural Correlation
¹H NMR Aromatic protons ~7.2-7.4 ppm Protons of the benzyl group
¹H NMR Carbinol proton (H-C3) ~3.5-4.0 ppm Proton attached to the carbon bearing the hydroxyl group
¹³C NMR Aromatic carbons ~125-140 ppm Carbons of the benzyl group
¹³C NMR Carbinol carbon (C3) ~65-75 ppm Carbon bearing the hydroxyl group
IR O-H stretch ~3300-3600 cm⁻¹ Hydroxyl group
IR C-H stretch (aromatic) ~3000-3100 cm⁻¹ C-H bonds of the benzyl group

Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.

Analysis of Stereoelectronic Effects and Hydrogen Bonding Networks

Stereoelectronic effects arise from the interaction of electron orbitals and are crucial for understanding molecular conformation and reactivity. In this compound, several such effects are at play. Hyperconjugation, the interaction of filled bonding orbitals with adjacent empty antibonding orbitals, contributes to the stability of the chair conformation. For instance, the interaction between the axial C-H bonding orbitals and the antibonding orbital of the axial C-N bond can influence bond lengths and angles.

Hydrogen bonding is a significant non-covalent interaction for this molecule. Intramolecular hydrogen bonding could occur between the axial hydroxyl group and the lone pair of the nitrogen atom. The feasibility of this interaction depends on the geometry of the chair conformation. In solution and in the solid state, intermolecular hydrogen bonds are expected to be prominent. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates. The nitrogen atom can also act as a hydrogen bond acceptor. The benzyl group's aromatic ring can participate in weaker C-H···π hydrogen bonds. rsc.org The specific network of hydrogen bonds will influence the molecule's physical properties, such as its melting point and solubility.

Application of 3s,4r 1 Benzyl 4 Methylpiperidin 3 Ol As a Chiral Scaffold in Complex Molecule Synthesis

Role as a Precursor in the Total Synthesis of Complex Natural Products

The primary and most well-documented application of a derivative of (3S,4R)-1-benzyl-4-methylpiperidin-3-ol is in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib. Specifically, the closely related amine, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, serves as a key intermediate in the manufacturing process of this complex pharmaceutical agent. rsc.orgchemicalbook.com

The synthesis of this key intermediate often starts from 1-benzyl-4-methylpiperidin-3-one (B104484). A critical step in the synthesis is the stereoselective reductive amination of the ketone with methylamine. This reaction establishes the desired (3R,4R) stereochemistry of the amino and methyl groups on the piperidine (B6355638) ring. The use of specific reagents and conditions, such as sodium triacetoxyborohydride, is crucial for achieving high diastereoselectivity. ajchem-a.com

StepReactionKey ReagentsProduct
1Reductive Amination1-benzyl-4-methyl-3-ketone piperidine, Methylamine solution, TiCl4, NEt3, NaBH(OAc)3, Glacial acetic acid(3R, 4R)-cis-1-benzyl-4-methyl-3-methylamino-piperidine
2PurificationHydrochloric acid ethanol(3R, 4R)-cis-1-benzyl-4-methyl-3-methylamino-piperidine dihydrochloride

This intermediate is then further elaborated to introduce the pyrrolo[2,3-d]pyrimidine moiety, ultimately yielding Tofacitinib. The this compound scaffold provides the necessary stereochemical information that is carried through the synthesis to the final active pharmaceutical ingredient.

While the use of this scaffold is prominently featured in the synthesis of this particular pharmaceutical, its application as a precursor in the total synthesis of other complex natural products is not as widely reported in publicly available literature. However, its structural features suggest potential for its use in the synthesis of various alkaloids and other natural products containing substituted piperidine rings.

Utilization in the Design and Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The this compound scaffold provides a versatile platform for the construction of more complex fused and spirocyclic heterocyclic systems. The hydroxyl and secondary amine functionalities (after debenzylation) offer reactive handles for further chemical transformations.

The piperidine ring itself can serve as a foundational element, with the substituents directing the stereochemical outcome of subsequent cyclization reactions. For instance, the hydroxyl group can be converted into a good leaving group, facilitating intramolecular nucleophilic substitution by the nitrogen atom to form bicyclic systems. Alternatively, the nitrogen atom can participate in condensation reactions with bifunctional reagents to construct fused heterocyclic rings.

While specific examples detailing the use of this compound in the construction of a wide array of nitrogen-containing heterocycles are not extensively documented, the general principles of heterocyclic synthesis support its potential in this area. The inherent chirality of the scaffold is a significant advantage, allowing for the stereocontrolled synthesis of complex heterocyclic targets.

Development of Novel Chiral Auxiliaries and Ligands Derived from this compound

Chiral auxiliaries and ligands play a pivotal role in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. The this compound molecule possesses key features desirable in a chiral auxiliary or ligand, including a rigid cyclic structure, defined stereochemistry, and functional groups that can be readily modified.

The development of chiral ligands from amino acids and their derivatives is a well-established strategy in asymmetric catalysis. nih.govresearchgate.net The 3-amino-4-methylpiperidine core of the title compound, accessible from the corresponding alcohol, presents an opportunity for the synthesis of novel chiral ligands. The nitrogen atom and the amino group can coordinate to metal centers, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations, such as hydrogenations, cross-coupling reactions, and aldol (B89426) additions.

Despite this potential, the development and application of chiral auxiliaries and ligands specifically derived from this compound are not prominently reported in the current scientific literature. Further research in this area could lead to the discovery of novel and efficient catalysts for asymmetric synthesis.

Strategic Incorporation of the this compound Moiety into Diverse Chemical Structures

The strategic incorporation of chiral building blocks is a cornerstone of modern drug discovery and development. The this compound moiety offers a unique combination of stereochemical complexity and synthetic accessibility, making it an attractive fragment for incorporation into novel chemical entities.

The piperidine ring is a common motif in many biologically active compounds, and its substitution pattern can significantly influence pharmacological properties. thieme-connect.comnih.gov The defined stereochemistry of the hydroxyl and methyl groups in this compound can be used to probe the stereochemical requirements of biological targets and to optimize ligand-receptor interactions.

The benzyl (B1604629) group on the nitrogen atom can be readily removed via hydrogenolysis, revealing a secondary amine that can be further functionalized. This allows for the facile introduction of a wide range of substituents and the generation of chemical libraries for high-throughput screening. The hydroxyl group also provides a handle for further diversification through esterification, etherification, or conversion to other functional groups.

The application of this strategic incorporation is exemplified by its use in the synthesis of Tofacitinib, where the chiral piperidine core is essential for its biological activity. While other specific examples of the broad incorporation of this particular moiety into diverse chemical structures are limited in the literature, the principles of medicinal chemistry suggest its potential as a valuable scaffold for the design of new therapeutic agents.

Future Directions in Academic Research on 3s,4r 1 Benzyl 4 Methylpiperidin 3 Ol

Exploration of Environmentally Benign and Sustainable Synthetic Methodologies

Future research will increasingly focus on developing "green" synthetic routes to (3S,4R)-1-benzyl-4-methylpiperidin-3-ol that minimize environmental impact. This involves moving away from stoichiometric reagents and harsh reaction conditions toward more sustainable alternatives.

Key research avenues include:

Biocatalysis: The use of enzymes, such as transaminases, imine reductases (IREDs), and ene-reductases (EneIREDs), offers a promising green approach. nih.govresearchgate.net Chemo-enzymatic cascades, where a chemical synthesis step is combined with a biocatalytic one, could provide highly efficient and stereoselective pathways to chiral piperidines from simple precursors. nih.gov For instance, a potential route could involve the enzymatic dynamic kinetic resolution of a tetrahydropyridine (B1245486) intermediate to install the desired stereocenters with high precision. nih.govresearchgate.net

Flow Chemistry: Continuous flow hydrogenation and other reactions can offer improved safety, efficiency, and scalability over traditional batch processes. researchgate.net Research into platinum(0)-catalyzed flow hydrogenation for the reduction of unsaturated N-heterocycles could be adapted for the synthesis of the target compound, potentially reducing catalyst loading and reaction times. researchgate.net

Green Solvents and Reagents: A major push will be the replacement of hazardous solvents like dichloromethane with more benign alternatives. rsc.org Furthermore, developing synthetic strategies that utilize water as a solvent or proceed under solvent-free conditions represents a significant goal in sustainable chemistry. ajchem-a.com The development of protocols using alternative bases to replace piperidine (B6355638) itself in processes like solid-phase peptide synthesis highlights a broader trend toward greener reagents that could influence the synthesis of piperidine-containing compounds. rsc.org

Sustainable ApproachPotential Application to this compound SynthesisKey Advantages
Biocatalytic Cascades (e.g., Oxidase/Reductase)Asymmetric dearomatization of pyridine (B92270) precursors to form the chiral piperidine core. nih.govHigh stereoselectivity, mild reaction conditions, reduced waste.
Flow HydrogenationDiastereoselective reduction of an enamine or imine intermediate. researchgate.netEnhanced safety, scalability, improved process control.
Water as a Green SolventDevelopment of water-catalyzed reactions, such as hydrogen-bonding-mediated cyclizations. ajchem-a.comReduced environmental impact, cost-effective, non-toxic.
Table 1: Potential Sustainable Synthetic Methodologies.

Development of Catalyst-Controlled Stereoselective Syntheses

Achieving precise control over the stereochemistry at the C3 and C4 positions is paramount. While substrate-controlled methods exist, future research will emphasize catalyst-controlled strategies to access all possible stereoisomers from a common precursor, which is crucial for exploring structure-activity relationships.

Prospective research areas include:

Transition Metal Catalysis: Rhodium and palladium-catalyzed asymmetric reactions have shown great promise for the synthesis of enantioenriched piperidines. snnu.edu.cnacs.org Future work could focus on developing novel chiral ligands for rhodium-catalyzed asymmetric carbometalation or reductive Heck reactions of dihydropyridine intermediates to precisely set the stereochemistry of the target molecule. snnu.edu.cnacs.org Similarly, dirhodium-catalyzed intramolecular nitrene insertions into C-H bonds, which allow for catalyst-controlled diastereoselectivity, could be adapted to create the piperidine ring with the desired trans configuration. organic-chemistry.orgnih.gov

Organocatalysis: Asymmetric organocatalysis presents a metal-free alternative for constructing the chiral piperidine ring. acs.org Domino reactions, such as a Michael addition/aminalization sequence catalyzed by a chiral prolinol derivative, could be designed to form multiple stereocenters in a single step with high enantioselectivity. acs.org Biomimetic approaches using organocatalysts could also provide efficient, protective-group-free syntheses. nih.gov

Catalytic SystemReaction TypePotential for Stereocontrol
Chiral Rhodium ComplexesAsymmetric Reductive Heck Reaction snnu.edu.cnacs.orgHigh enantioselectivity in the formation of 3-substituted piperidines from pyridine precursors.
Dirhodium Catalysts (e.g., Rh₂(OAc)₄)Intramolecular C-H Nitrene Insertion organic-chemistry.orgnih.govCatalyst-controlled diastereoselectivity (cis vs. trans) based on ligand choice.
Chiral Prolinol DerivativesDomino Michael Addition/Cyclization acs.orgFormation of multiple contiguous stereocenters in one pot with excellent enantioselectivity.
Gold(I) CatalysisCyclization of N-homopropargyl amides nih.govEnables modular synthesis with potential for excellent stereocontrol.
Table 2: Examples of Catalyst Systems for Stereoselective Piperidine Synthesis.

Expansion of Derivatization Scope for Novel Chemical Entities

The this compound scaffold is a valuable starting point for the creation of new chemical entities with potentially unique biological activities. Future research will focus on expanding the library of derivatives through targeted modifications at key positions.

Key strategies for exploration are:

N-Debenzylation and Re-functionalization: The benzyl (B1604629) group on the piperidine nitrogen serves as a common protecting group. Developing efficient methods for its removal followed by re-functionalization with a diverse range of substituents (e.g., alkyls, aryls, acyls, sulfonyls) is a critical step. This allows for the exploration of how modifications at the N1 position impact biological activity. nih.gov

Functionalization of the C3-Hydroxyl Group: The secondary alcohol at the C3 position is a prime handle for derivatization. Esterification, etherification, or conversion to other functional groups (e.g., amines, halides) can be systematically explored to generate libraries of novel compounds for biological screening.

C-H Functionalization: Modern synthetic methods enabling the direct, late-stage functionalization of C-H bonds could be applied to the piperidine ring or the benzyl group. researchgate.net This would allow for the introduction of new substituents without requiring a complete re-synthesis, dramatically accelerating the discovery of new analogues.

Advanced Computational Modeling for Rational Design and Reaction Prediction

In silico methods are becoming indispensable tools in modern chemical research. For this compound, computational modeling can guide both the synthesis and the design of new derivatives.

Future research directions will likely involve:

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed for series of derivatives to correlate structural features with biological activity. nih.govresearchgate.net These models can predict the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.netsphinxsai.com Pharmacophore modeling can identify the key spatial arrangement of features necessary for interaction with a biological target. nih.gov

Molecular Docking and Dynamics: For derivatives designed as inhibitors of a specific enzyme or receptor, molecular docking can predict the binding mode and affinity. nih.govnih.gov Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the crucial interactions that drive binding. researchgate.net These techniques are central to structure-based drug design. nih.govopenmedicinalchemistryjournal.com

Reaction Mechanism and Selectivity Prediction: Computational chemistry, using methods like Density Functional Theory (DFT), can be used to elucidate the mechanisms of catalytic reactions used in the synthesis. This understanding can help in optimizing reaction conditions and in the rational design of new catalysts with improved activity and stereoselectivity for producing the desired (3S,4R) isomer.

Q & A

Q. What are the recommended synthetic routes for (3S,4R)-1-benzyl-4-methylpiperidin-3-ol, and how is stereochemical fidelity ensured?

A common approach involves stereoselective alkylation or reductive amination of piperidine precursors. For example, a method analogous to the synthesis of related piperidin-3-ol derivatives (e.g., compound 9a in ) uses anhydrous K₂CO₃ in methanol to deprotect intermediates while retaining stereochemistry. Key steps include:

  • Stereochemical control : Use chiral auxiliaries or enantiomerically pure starting materials.
  • Validation : Confirm configuration via ¹H-NMR coupling constants (e.g., axial-equatorial proton splitting) and chiral HPLC (e.g., >98% purity as in ).

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural confirmation : ¹H-NMR and ¹³C NMR to resolve stereochemistry and substituent positions (e.g., benzyl and methyl groups in ).
  • Purity assessment : HPLC with UV detection (≥98% purity criteria as in ).
  • Physical properties : Melting point analysis (e.g., 82–84°C for structurally similar compounds ).

Q. What purification strategies are optimal for isolating this compound?

  • Chromatography : Flash column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures).
  • Recrystallization : Utilize solvents like methanol or ethanol to enhance crystalline purity, as demonstrated for analogous piperidine derivatives .

Advanced Research Questions

Q. How can stereochemical impurities (e.g., 3R,4S isomers) be minimized during synthesis?

  • Kinetic vs. thermodynamic control : Adjust reaction temperature and catalyst loading to favor the desired stereoisomer.
  • Chiral resolution : Employ diastereomeric salt formation or enzymatic resolution methods.
  • Quality control : Use chiral stationary-phase HPLC to detect and quantify impurities (e.g., as in ).

Q. How do stereochemical variations impact biological activity, and how can this be systematically evaluated?

  • Comparative assays : Synthesize all four stereoisomers (3S,4R; 3R,4S; 3S,4S; 3R,4R) and test them in receptor-binding or enzyme-inhibition assays. For example, in studies of monoamine transporter ligands, stereochemistry significantly influenced binding affinity (see ).
  • Data interpretation : Use molecular docking or NMR-based structural biology to correlate stereochemistry with activity .

Q. How should conflicting bioactivity data from different studies be reconciled?

  • Source analysis : Verify the stereochemical purity of tested batches (e.g., via chiral HPLC ).
  • Experimental variables : Control for assay conditions (e.g., pH, temperature) and cell-line specificity.
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values normalized to reference compounds) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Hazard mitigation : Use fume hoods, gloves, and eye protection due to potential toxicity (analogous to safety measures for structurally related compounds ).
  • Spill management : Neutralize with inert absorbents and dispose of waste via certified chemical disposal programs .

Q. What strategies are recommended for optimizing reaction yields in large-scale syntheses?

  • Process chemistry : Scale-up using continuous flow reactors to enhance mixing and heat transfer.
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts to improve efficiency.
  • DoE (Design of Experiments) : Apply factorial design to optimize parameters like solvent polarity, temperature, and stoichiometry .

Methodological Notes

  • Stereochemical validation : X-ray crystallography (if crystalline forms are obtainable, as in ) or NOESY NMR can resolve ambiguities.
  • Biological assays : Use radiolabeled ligands or fluorescence-based assays for high-throughput screening of stereoisomers .
  • Data reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by documenting synthetic protocols and analytical parameters in detail .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.